molecular formula C8H4Cl2F4 B13685258 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B13685258
M. Wt: 247.01 g/mol
InChI Key: HEGNVPBFDLFFJV-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives . This process involves the use of trifluoromethyl radicals, which can be generated through various methods, including the use of trifluoromethyl iodide and a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives are formed.

    Oxidation Products: Carboxylic acids and aldehydes.

    Reduction Products: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl and fluoro groups are known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and fluoro groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H4Cl2F4

Molecular Weight

247.01 g/mol

IUPAC Name

1-(dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl2F4/c9-7(10)5-2-1-4(11)3-6(5)8(12,13)14/h1-3,7H

InChI Key

HEGNVPBFDLFFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)Cl

Origin of Product

United States

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